molecular formula C12H7FN2O2 B2960404 (Z)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)prop-2-enamide CAS No. 1436371-40-2

(Z)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)prop-2-enamide

Cat. No.: B2960404
CAS No.: 1436371-40-2
M. Wt: 230.198
InChI Key: OTIQCZUBFDEQMS-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)prop-2-enamide is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features a cyano group, a fluoro-substituted benzofuran ring, and an enamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, such as the cyclization of ortho-hydroxyaryl ketones with suitable reagents.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents like Selectfluor.

    Formation of the Enamide Moiety: The enamide moiety can be formed through the reaction of an appropriate amide with an α,β-unsaturated nitrile under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other functional groups.

    Substitution: The fluoro group on the benzofuran ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines or other reduced forms of the cyano group.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Study of Reaction Mechanisms: Its unique structure makes it a valuable compound for studying various organic reaction mechanisms.

Biology and Medicine

    Pharmacological Studies: Due to its benzofuran core, the compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Drug Development: It can be a lead compound for the development of new therapeutic agents.

Industry

    Material Science: The compound may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)prop-2-enamide would depend on its specific biological activity. Generally, compounds with a benzofuran core can interact with various molecular targets such as enzymes, receptors, or DNA. The cyano and fluoro groups can enhance binding affinity and selectivity towards these targets, influencing the compound’s overall biological effect.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-Cyano-3-(5-chloro-1-benzofuran-2-yl)prop-2-enamide: Similar structure but with a chloro group instead of a fluoro group.

    (Z)-2-Cyano-3-(5-methyl-1-benzofuran-2-yl)prop-2-enamide: Similar structure but with a methyl group instead of a fluoro group.

Uniqueness

    Fluoro Group: The presence of the fluoro group can significantly alter the compound’s reactivity and biological activity compared to its chloro or methyl analogs.

    Electronic Properties: The fluoro group can influence the electronic properties of the benzofuran ring, affecting the compound’s overall behavior in chemical reactions and biological systems.

Properties

IUPAC Name

(Z)-2-cyano-3-(5-fluoro-1-benzofuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2O2/c13-9-1-2-11-7(3-9)4-10(17-11)5-8(6-14)12(15)16/h1-5H,(H2,15,16)/b8-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIQCZUBFDEQMS-YVMONPNESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(O2)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1F)C=C(O2)/C=C(/C#N)\C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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